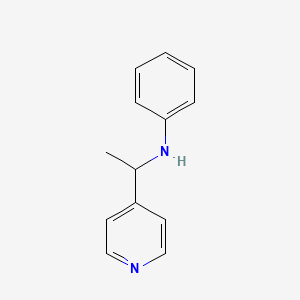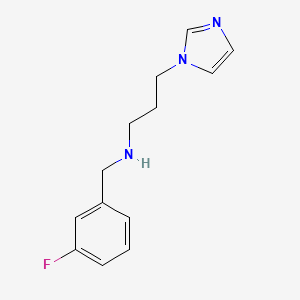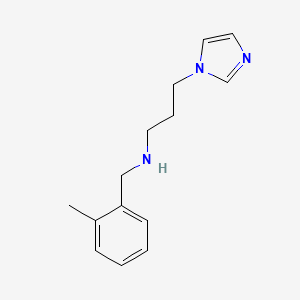
Phenyl-(1-pyridin-4-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(1-pyridin-4-yl-ethyl)-amine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and pyridine rings. It is used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-(1-pyridin-4-yl-ethyl)-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium borohydride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include:
- Use of automated systems for precise control of reaction parameters
- Implementation of purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: Phenyl-(1-pyridin-4-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to secondary or tertiary amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
Phenyl-(1-pyridin-4-yl-ethyl)-amine is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include:
Binding to receptor sites: Altering the function of neurotransmitter receptors
Inhibition of enzymes: Affecting the catalytic activity of enzymes involved in metabolic pathways
Comparison with Similar Compounds
Phenyl-(1-pyridin-4-yl-ethyl)-amine can be compared with other similar compounds, such as:
Phenyl-(1-pyridin-2-yl-ethyl)-amine: Differing in the position of the pyridine ring, which may affect its reactivity and biological activity.
Phenyl-(1-pyridin-3-yl-ethyl)-amine: Another positional isomer with distinct chemical properties.
Phenyl-(1-pyridin-4-yl-methyl)-amine: Lacking the ethyl group, which influences its steric and electronic characteristics.
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both phenyl and pyridine rings, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQEMNPCOCAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)







![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)



